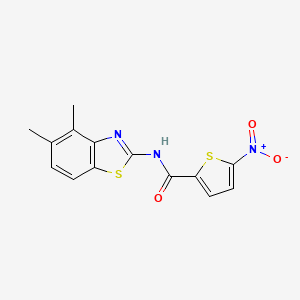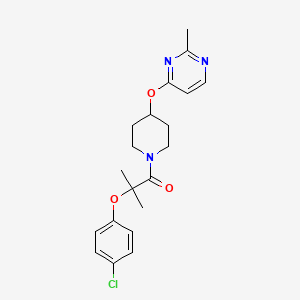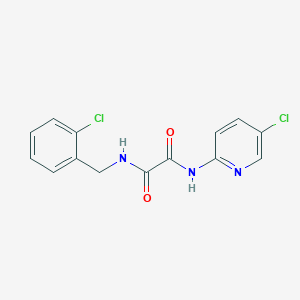
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitrothiophene derivatives has been explored in various studies. One approach involved the treatment of thiophenecarbonyl chloride with omega-aminoalkylamine to prepare a series of 2- and 3-nitrothiophene-5-carboxamides with N-(omega-aminoalkyl) side chains . Another study reported the synthesis of benzimidazole/benzothiazole-2-carboxamides with different substituents, including nitro groups, which were evaluated for their antiproliferative and antioxidative activities . Additionally, novel pyrazole derivatives were synthesized and characterized, which included the use of 1-amino-2-nitroguanidine and pentane-2,4-dione under alkaline catalysis .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques. For instance, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was characterized by NMR, IR spectroscopy, and X-ray diffraction analysis . The crystal and molecular structure of these compounds often exhibit intermolecular hydrogen bonds and π-π stacking interactions, contributing to their stability and packing in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of nitrothiophene derivatives is influenced by their functional groups. For example, the presence of nitro groups can make these compounds suitable for radiosensitization and bioreductive activation, as seen in the study where nitrothiophene-5-carboxamides were evaluated as radiosensitizers and cytotoxins . The introduction of electrophilic or basic substituents can significantly alter the chemical properties and biological activities of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrothiophene derivatives are closely related to their molecular structure. The presence of substituents like nitro, amino, or methoxy groups can affect their solubility, stability, and reactivity. For instance, the antioxidative capacity of benzothiazole-2-carboxamides was rationalized through density functional theory (DFT) calculations, which showed the importance of hydrogen bonding in the radical form of the compound . The thermal decomposition and stability of these compounds have also been studied using thermogravimetric analysis, providing insights into their behavior under different temperature conditions .
Case Studies
Several case studies have demonstrated the potential applications of nitrothiophene derivatives. In one case, a nitrothiophene derivative showed slight radiosensitization of the KHT sarcoma in mice, although higher doses were limited by systemic toxicity . Another study identified trimethoxy substituted benzimidazole-2-carboxamide and trihydroxy substituted benzothiazole-2-carboxamide as lead compounds for further optimization due to their promising antiproliferative and antioxidative activities . These findings highlight the therapeutic potential of nitrothiophene derivatives in cancer treatment and as antioxidants.
Applications De Recherche Scientifique
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives are integral to various bioactive molecules and pharmaceutical applications due to their broad spectrum of biological activities. These compounds have been investigated for their potential in treating diseases and as agents in drug discovery. The structural simplicity of benzothiazole derivatives enables the development of chemical libraries, which could be instrumental in discovering new chemical entities for the market. Their applications span across antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and potential as antitumor agents.
Antitumor and Antimicrobial Activities : Benzothiazole derivatives have been highlighted for their broad spectrum of antimicrobial and analgesic activities, including potential antitumor agents. Some of these compounds are in clinical use or are being developed for the treatment of various diseases/disorders. The versatility of the benzothiazole nucleus, capable of serving as a ligand to various biomolecules, has attracted medicinal chemists' interest, especially in cancer treatment research (Kamal et al., 2015).
Biological and Electrochemical Activities : Benzothiazole compounds and their complexes have been reviewed for their spectroscopic properties, structures, magnetic properties, and significant biological and electrochemical activities. This review indicates the potential interest points for future investigations, including unknown analogues of benzothiazole derivatives (Boča et al., 2011).
Repurposing in Disease Treatment : Nitazoxanide, a compound related to the nitrothiazole family, demonstrates the potential of such compounds in treating a variety of infections and conditions. This highlights the adaptability and potential repurposing of benzothiazole-related compounds in different therapeutic contexts, including viral infections and possibly emerging diseases (Bharti et al., 2021).
Mécanisme D'action
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on its interaction with biological targets in the body. Without more specific information, it’s difficult to predict the mechanism of action of this compound .
Safety and Hazards
Orientations Futures
The future research directions for a compound like this could be very broad and would depend on its properties and potential applications. For example, if the compound has interesting optical properties, it could be studied for use in optoelectronic devices. If it has biological activity, it could be investigated as a potential therapeutic agent .
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-7-3-4-9-12(8(7)2)15-14(22-9)16-13(18)10-5-6-11(21-10)17(19)20/h3-6H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVAIEVSANNALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2523501.png)


![3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid](/img/structure/B2523506.png)
![2,2-Dimethyl-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]propanamide](/img/no-structure.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523508.png)

![N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid](/img/structure/B2523511.png)
![N-cyclohexyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2523512.png)

![3-benzyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523516.png)
![2-Methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2523517.png)
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)